molecular formula C21H23NO3 B13961148 Ethyl 2-(2-methyl-n-o-tolyl-6-vinylbenzamido)acetate

Ethyl 2-(2-methyl-n-o-tolyl-6-vinylbenzamido)acetate

Cat. No.: B13961148
M. Wt: 337.4 g/mol
InChI Key: OFUJQVJVKXSSNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-methyl-n-o-tolyl-6-vinylbenzamido)acetate is an organic compound with a complex structure, featuring an ethyl ester group, a benzamido group, and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-methyl-n-o-tolyl-6-vinylbenzamido)acetate typically involves multi-step organic reactions. One common method is the condensation reaction between 2-methyl-n-o-tolylamine and ethyl 2-bromoacetate, followed by a vinylation step to introduce the vinyl group. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to convert the vinyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, using reagents like sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas, mild temperatures.

    Substitution: Sodium methoxide, lithium aluminum hydride, anhydrous conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

Ethyl 2-(2-methyl-n-o-tolyl-6-vinylbenzamido)acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-methyl-n-o-tolyl-6-vinylbenzamido)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The vinyl group can participate in various chemical reactions, forming covalent bonds with target molecules and altering their function. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

  • Ethyl 2-(2-methylbenzoyl)acetate
  • Ethyl 3-(2-methylphenyl)-3-oxopropanoate
  • Ethyl 3-oxo-3-(o-tolyl)propanoate

Comparison: Ethyl 2-(2-methyl-n-o-tolyl-6-vinylbenzamido)acetate is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential applications compared to similar compounds. The vinyl group allows for additional functionalization and can participate in polymerization reactions, making this compound valuable in materials science and organic synthesis.

Properties

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

ethyl 2-(N-(2-ethenyl-6-methylbenzoyl)-2-methylanilino)acetate

InChI

InChI=1S/C21H23NO3/c1-5-17-12-9-11-16(4)20(17)21(24)22(14-19(23)25-6-2)18-13-8-7-10-15(18)3/h5,7-13H,1,6,14H2,2-4H3

InChI Key

OFUJQVJVKXSSNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C1=CC=CC=C1C)C(=O)C2=C(C=CC=C2C=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.